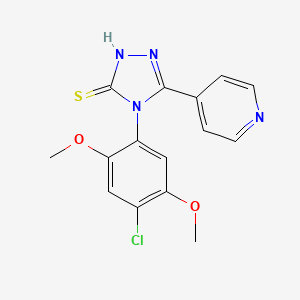![molecular formula C22H24N2O3 B11592026 1'-(piperidin-1-ylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B11592026.png)
1'-(piperidin-1-ylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including a piperidine ring and an isoquinoline moiety, makes it a versatile intermediate for the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the piperidine and isoquinoline units. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and reducing the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s reactivity and versatility make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Piperidinecarbonyl chloride: A related compound used in the synthesis of various organic molecules.
4-Morpholinecarbonyl chloride: Another similar compound with applications in organic synthesis.
Dimethylcarbamyl chloride: Used in the preparation of carbamate derivatives.
Uniqueness
1’-(PIPERIDINE-1-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C22H24N2O3 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
1-(piperidine-1-carbonyl)spiro[6H-pyrrolo[2,1-a]isoquinoline-5,1'-cyclopentane]-2,3-dione |
InChI |
InChI=1S/C22H24N2O3/c25-19-17(20(26)23-12-6-1-7-13-23)18-16-9-3-2-8-15(16)14-22(10-4-5-11-22)24(18)21(19)27/h2-3,8-9H,1,4-7,10-14H2 |
Clave InChI |
XKNPEHRWLVAOSK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=C3C4=CC=CC=C4CC5(N3C(=O)C2=O)CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-(4-methoxyphenyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11591944.png)

![(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11591960.png)
![(5Z)-5-[(4-ethylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11591961.png)
![(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11591966.png)
![4-{(Z)-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11591971.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11591972.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B11591992.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B11591996.png)
![(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11591999.png)
![(2E)-2-cyano-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11592001.png)
![4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11592003.png)
![1-[2,2-Dimethyl-5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B11592012.png)
![3-amino-N-(2-chloro-4-fluorophenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11592014.png)
